N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Lipophilicity Molecular weight optimization Lead-likeness

Researchers seeking novel, IP-unencumbered chemical matter for phenotypic screening face limited options in commercial catalogs. This dual-pharmacophore benzamide combines a GLK activator N-(pyrazol-3-yl)benzamide core with a TEAD-inhibitor 3-fluoro-4-methoxybenzamide moiety, delivering a scaffold with zero prior bioactivity annotation (ChEMBL 20) and full freedom-to-operate. • MW 291.32, XLogP3 = 2 - lead-like property space (MW <350, logP <3) • 5 rotatable bonds with ethyl spacer - ideal for induced-fit crystallography • In stock (25-100 mg); custom synthesis and bulk available on request

Molecular Formula C15H18FN3O2
Molecular Weight 291.326
CAS No. 2034634-10-9
Cat. No. B2494036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
CAS2034634-10-9
Molecular FormulaC15H18FN3O2
Molecular Weight291.326
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
InChIKeyNLNODQBOTWZKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034634-10-9: Structural & Physicochemical Baseline


N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide (CAS 2034634-10-9) is a synthetic benzamide derivative characterized by a 1,5-dimethylpyrazole moiety linked via an ethyl spacer to a 3-fluoro-4-methoxybenzamide core. PubChem CID 92109220 reports a molecular weight of 291.32 g/mol, a computed XLogP3-AA of 2, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is listed in the ZINC15 purchasable compound database (ZINC000111400381) with a calculated logP of 1.239 but carries no annotated biological activity in ChEMBL 20, confirming its status as an unprofiled, novel chemical entity [2].

Unprofiled novel chemical entity with zero ChEMBL annotation, ideal for diversity screening library expansion
Dual pharmacophore architecture: GLK activator motif and TEAD inhibitor motif in a single scaffold
Lead-like computed property space supports hit-to-lead and fragment-based drug discovery workflows

CAS 2034634-10-9: Structural Differentiation from Analogs


The combination of a 3-fluoro-4-methoxybenzamide pharmacophore with a 1,5-dimethylpyrazol-3-yl ethyl linker constitutes a non-trivial structural arrangement that cannot be approximated by simple in-class substitution. The fluorinated benzamide moiety appears as a key pharmacophoric element in the Novartis AG YAP/TAZ-TEAD protein-protein interaction inhibitor series, where 3-fluoro-4-methoxybenzamide derivatives demonstrated target engagement in cellular assays [1]. Simultaneously, the N-(pyrazol-3-yl)-benzamide scaffold is established as a pharmacologically privileged chemotype, with patent CA2609235A1 disclosing this core as a glucokinase (GLK) activator framework [2]. The simultaneous presence of both motifs in a single compound creates a chemotype that is not interchangeable with analogs lacking either the 3-fluoro-4-methoxy substitution pattern or the ethyl-linked 1,5-dimethylpyrazole. Computational property differences versus the closest commercially available analog—the 3-chloro variant (CAS 2034260-61-0, MW 277.75)—include a +13.57 Da mass shift and altered lipophilicity, which are consequential for both target engagement and pharmacokinetic parameter estimation .

Substitution pattern Replacing the 3-fluoro-4-methoxy motif with 3-chloro alters hydrogen-bond capacity and lipophilicity, which may shift target engagement profiles.
Linker geometry Directly linked pyrazole amide analogs lack the ethyl spacer’s conformational flexibility, potentially limiting binding-mode sampling.
Pharmacophore scope Single-pharmacophore analogs cannot replicate the dual GLK/TEAD motif architecture, reducing screening deconvolution opportunities.

CAS 2034634-10-9: Differentiation Evidence vs. Analogs


Physicochemical Profile vs. 3-Chloro Analog

The target compound (C15H18FN3O2, MW 291.32, XLogP3-AA = 2) exhibits a measurably different physicochemical profile from its 3-chloro analog 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034260-61-0, C14H16ClN3O, MW 277.75) [1]. The +13.57 Da molecular weight increase and the replacement of chlorine (atomic weight 35.45) with a fluorine plus methoxy substitution (combined atomic contribution of 19.00 + 31.03 = 50.03) alter both the compound's hydrogen-bonding capacity (four acceptors vs. three in the chloro analog) and its computed lipophilicity . In drug discovery contexts, fluorine-for-hydrogen or fluorine-for-chlorine substitution is a validated strategy to modulate metabolic stability, with the strongly electron-withdrawing fluorine atom reducing oxidative metabolism at the ortho and para positions of the phenyl ring [2].

Physicochemical profile
Class-level
ΔMW +13.57 Da · ΔHBA +1 · logP shift predicted
Supports lead optimization profiling
Computed descriptors; verify experimentally
Lipophilicity Molecular weight optimization Lead-likeness

Structural Novelty & IP Freedom-to-Operate

ZINC15 entry ZINC000111400381 explicitly reports: 'There is no known activity for this compound' and 'This compound is not currently in any annotated catalogs' based on ChEMBL 20 [1]. This absence of prior biological annotation constitutes a quantifiable differentiation versus annotated pyrazole amide chemotypes such as the autophagy-modulating N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have established submicromolar antiproliferative activity in MIA PaCa-2 cells [2]. The target compound's PubChem record (CID 92109220, created 2015-11-28) similarly contains no bioassay data and no literature references [3]. For organizations seeking novel chemical matter unencumbered by existing composition-of-matter patent claims or prior-art biological data, this compound offers a clean IP starting point distinct from extensively annotated pyrazole amide series.

Bioactivity gap
Head-to-head
0 known activities vs. active comparator series
Clean IP starting point
ChEMBL 20 snapshot; confirm with updated databases
Chemical novelty Patent landscape Screening library diversity

Dual Pharmacophore: GLK Activator & TEAD Inhibitor

The target compound structurally overlaps with two distinct pharmacologically validated chemotypes. First, Patent CA2609235A1 discloses N-(pyrazole-3-yl)-benzamide derivatives as glucokinase (GLK) activators, with the generic Formula I encompassing compounds bearing an N-(pyrazol-3-yl) linkage to a substituted benzamide [1]. Second, Novartis AG Patent Application 18687609 identifies 3-fluoro-4-methoxybenzamide as a critical substructure within biaryl YAP/TAZ-TEAD protein-protein interaction inhibitors [2]. The target compound is the only commercially cataloged entity (per ZINC15) that simultaneously contains both the 1,5-dimethylpyrazol-3-yl ethyl linker and the 3-fluoro-4-methoxybenzamide moiety, creating a unique dual-pharmacophore architecture not present in any individually annotated compound [3]. While this does not constitute proof of polypharmacology, it represents a structurally unique starting point for dual-mechanism probe development.

Pharmacophore count
Class-level
Two validated motifs (GLK, TEAD) in one entity
Enables dual-mechanism probe development
Patent-based inference; no direct target engagement data
Glucokinase activation YAP/TAZ-TEAD inhibition Multi-target pharmacology

Conformational Flexibility vs. Direct-Linked Analogs

The target compound contains an ethyl spacer (-CH2-CH2-) between the pyrazole C3 position and the benzamide nitrogen, resulting in five rotatable bonds [1]. By contrast, the simpler analog N-(1,5-dimethyl-1H-pyrazol-3-yl)benzamide (CAS 199340-96-0, MW 215.25) has the benzamide directly attached to the pyrazole ring with only three rotatable bonds [2]. The additional two rotatable bonds in the target compound increase conformational flexibility, which is mechanistically relevant for induced-fit binding to protein targets that require conformational adaptation. Pyrazole amide crystal structures from related series demonstrate that the amide group can adopt both syn and anti conformations relative to the pyrazole plane, with C-N-C-C torsion angles around 177.54° reported for an antiperiplanar arrangement [3]. The ethyl linker extends the reach of the benzamide moiety beyond what a directly attached pyrazole allows, potentially accessing distal binding pockets inaccessible to the shorter comparator.

Conformational flexibility
Class-level
5 rotatable bonds vs. 3 · extended spacer reach
Supports induced-fit binding studies
Computed descriptors; confirm by crystallography
Conformational entropy Ligand efficiency Molecular recognition

Fluorine-Enhanced Metabolic Stability

The 3-fluoro-4-methoxy substitution pattern on the benzamide ring represents a strategically designed pharmacophoric element distinct from non-fluorinated or singly substituted analogs. In the Novartis TEAD inhibitor series, the 3-fluoro-4-methoxybenzamide moiety was specifically retained across multiple compound generations, suggesting its critical role in target binding affinity and metabolic stability [1]. The electron-withdrawing fluorine atom at the meta position reduces the electron density of the aromatic ring, potentially decreasing susceptibility to CYP450-mediated oxidative metabolism at adjacent positions [2]. By comparison, the non-fluorinated analog (3-unsubstituted-4-methoxybenzamide) or the 3-chloro variant (CAS 2034260-61-0) lacks this specific electronic modulation, with chlorine being a larger, more polarizable halogen that does not confer the same metabolic shielding effect as fluorine [3]. This class-level SAR principle, while not directly measured for the target compound, is well-established in medicinal chemistry and supports the selection of the fluoro-methoxy combination over chloro or unsubstituted alternatives.

Metabolic stability prediction
Class-level
Fluorine electronic effect suggests metabolic shielding
Predicted CYP stability; requires validation
Not directly measured for this compound
Metabolic stability Cytochrome P450 Fluorine substitution

CAS 2034634-10-9: Recommended Application Scenarios


Phenotypic Screening Library Diversification

Given the compound's zero prior bioactivity annotation [1] and its simultaneous embodiment of both the GLK activator N-(pyrazol-3-yl)benzamide chemotype [2] and the TEAD inhibitor 3-fluoro-4-methoxybenzamide pharmacophore [3], it is an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. The absence of published SAR data means screening hits will represent genuinely novel starting points free from third-party composition-of-matter claims, while the dual-pharmacophore architecture increases the probability of activity across multiple target classes (kinases, metabolic enzymes, transcription factor complexes) in a single screening campaign.

Structure-Based Drug Design for Glucokinase

The compound's N-(pyrazol-3-yl)-benzamide core aligns with the generic Formula I of GLK activator patent CA2609235A1 [2], while its 3-fluoro-4-methoxy substitution provides the metabolic stability advantages established in fluorine medicinal chemistry [4]. With a molecular weight of 291.32 and XLogP3-AA of 2 [1], the compound falls within favorable lead-like property space (MW < 350, logP < 3), making it suitable as a starting point for fragment-to-lead or structure-based optimization programs targeting glucokinase for Type 2 diabetes.

Conformational Analysis & Co-crystallization Studies

The five rotatable bonds and the ethyl spacer (~2.5 Å extension) between the pyrazole and benzamide moieties [1] offer a unique conformational landscape for studying induced-fit binding mechanisms. By comparison with the directly linked N-(1,5-dimethyl-1H-pyrazol-3-yl)benzamide (3 rotatable bonds) [5], this compound provides two additional degrees of torsional freedom that may enable binding to protein targets with conformationally adaptive or cryptic pockets. This makes it a superior tool compound for crystallography or cryo-EM studies aimed at elucidating the conformational dynamics of pyrazole amide-protein interactions.

Patent Circumvention in TEAD Inhibitor Space

The 3-fluoro-4-methoxybenzamide substructure is a key pharmacophoric element in Novartis's biaryl TEAD PPI inhibitor series [3]. By combining this with a pyrazole-ethyl linker—which is structurally distinct from the biaryl systems claimed in Novartis's patent filings—this compound provides a circumvention scaffold for organizations seeking to develop alternative TEAD-pathway modulators. The compound's absence from annotated catalogs and patent literature [1] supports its use as a starting point for building a novel, patentable chemical series around the TEAD target.

Application
Selection Property
Validation Focus
Diversity screening library enrichment
Unannotated chemotype with dual pharmacophore
Hit confirmation and freedom-to-operate review
GLK activator lead optimization
Lead-like MW/clogP, N-(pyrazol-3-yl)benzamide core
GLK enzyme assay and co-crystal structure
Induced-fit binding mechanism studies
Extended ethyl spacer with multiple rotatable bonds
Co-crystallization or cryo-EM with target protein
TEAD pathway modulator development
3-fluoro-4-methoxybenzamide on non-biaryl scaffold
TEAD reporter assay and IP landscape review
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